1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione ring structure linked to a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the benzylpiperidine group. One common method involves the reaction of a suitable pyrrolidine-2,5-dione precursor with a benzylpiperidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents.
Benzylpiperidine derivatives: Compounds with a benzylpiperidine moiety but different functional groups attached.
The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione and benzylpiperidine structures, which may confer distinct biological and chemical properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development may uncover new uses and insights into its mechanism of action and interactions with other compounds.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-6-7-16(20)18(15)14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
KXXHUJOTZWXXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)CCC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.